physicochemical characteristics of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
physicochemical characteristics of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
An In-depth Technical Guide to the Physicochemical Characteristics of 7-Methyl-2-phenylimidazo[1,2-a]pyridine
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1] Its rigid, planar structure and synthetic accessibility have made it a cornerstone for the development of therapeutics across a vast range of disease areas, including infectious diseases, oncology, and central nervous system disorders.[2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, such as anti-inflammatory, antiviral, and antiprotozoal properties.[3]
This guide focuses on a specific, well-defined derivative: 7-Methyl-2-phenylimidazo[1,2-a]pyridine . Understanding the fundamental physicochemical characteristics of this molecule is a critical prerequisite for any research or development effort, as these properties govern its behavior in both chemical and biological systems. For professionals in drug discovery, this data directly informs predictions of pharmacokinetic properties like absorption, distribution, metabolism, and excretion (ADME). This document provides a consolidated overview of the known structural and physicochemical properties of 7-Methyl-2-phenylimidazo[1,2-a]pyridine, alongside detailed, field-proven protocols for the experimental determination of key parameters.
Molecular and Structural Characterization
The foundational step in characterizing any chemical entity is to define its precise molecular structure and composition.
Chemical Identity
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Chemical Name: 7-Methyl-2-phenylimidazo[1,2-a]pyridine
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CAS Number: 885-91-6[4]
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Molecular Formula: C₁₄H₁₂N₂[4]
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Molecular Weight: 208.26 g/mol [4]
Caption: 2D Chemical Structure of 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
Synthesis Pathway
The most common and reliable synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone.[5] For the title compound, this involves the reaction of 2-amino-4-methylpyridine with 2-bromoacetophenone.
Caption: Generalized synthetic workflow for 7-Methyl-2-phenylimidazo[1,2-a]pyridine.
This reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by an intramolecular cyclization and dehydration to yield the aromatic fused-ring system. Purification is typically achieved by recrystallization or column chromatography.[6]
Spectroscopic Profile
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¹H NMR (400 MHz, CDCl₃):
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Phenyl Protons: A multiplet between δ 7.2-8.0 ppm integrating to 5H.
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Pyridine Ring Protons: Three distinct signals in the aromatic region (δ 6.5-8.5 ppm). The proton at position 5 (adjacent to the bridgehead nitrogen) is expected to be the most downfield. The protons at positions 6 and 8 will show characteristic doublet or singlet (for H6) splitting.
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Imidazole Proton (H3): A sharp singlet expected around δ 7.8-8.0 ppm.
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Methyl Protons (C7-CH₃): A sharp singlet around δ 2.4 ppm.
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¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: Multiple signals are expected between δ 110-150 ppm. The bridgehead carbon (C8a) and the carbon bearing the phenyl group (C2) are typically distinct.
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Methyl Carbon: A single signal in the aliphatic region, expected around δ 21-22 ppm.
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Mass Spectrometry (MS-ESI): The expected protonated molecular ion [M+H]⁺ would have an m/z of 209.11.
Crystallographic Data
While the crystal structure for the title compound is not published, analysis of a closely related derivative, (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol, confirms key structural features.[7][9] The core imidazo[1,2-a]pyridine fused ring system is nearly planar, a feature that is critical for its interaction with biological targets.[7] In the derivative's crystal structure, the phenyl ring is twisted out of the plane of the fused ring system.[7][9]
Core Physicochemical Parameters
These parameters are fundamental to understanding the molecule's behavior in solution and its potential interactions in a biological environment.
| Parameter | Value / Expected Range | Significance in Drug Development | Source |
| Molecular Formula | C₁₄H₁₂N₂ | Defines molecular mass and elemental composition. | [4] |
| Molecular Weight | 208.26 g/mol | Influences diffusion and transport properties. | [4] |
| Melting Point | Not Reported. (Analog: 161-162 °C) | Indicator of purity, lattice energy, and stability. | [7] |
| Aqueous Solubility | Predicted to be low. (See Protocol 3.1) | Critical for formulation and bioavailability. | - |
| LogP (o/w) | ~3.8 (Predicted) | Measures lipophilicity; key for membrane permeability. | [Calculated for analog] |
| pKa | Not Reported. (See Discussion 2.3) | Determines ionization state at physiological pH (7.4). | - |
| TPSA | ~17.3 Ų (Predicted) | Polar Surface Area; predicts cell permeability. | [Calculated for analog] |
Solubility
Quantitative solubility data for 7-Methyl-2-phenylimidazo[1,2-a]pyridine is not available in the literature. However, based on its structure—a largely aromatic, non-polar framework—its solubility in aqueous media is expected to be low. Its synthesis often involves recrystallization from organic solvents like methanol or ethanol, indicating good solubility in these media.[9] For drug development, low aqueous solubility can be a major hurdle for oral bioavailability and requires experimental determination.
Lipophilicity (LogP)
The partition coefficient (P) between n-octanol and water is the industry standard for measuring lipophilicity. It is expressed as a logarithm (LogP). A predicted LogP for the closely related 2-(p-tolyl)imidazo[1,2-a]pyridine is 3.8, suggesting that the title compound is highly lipophilic.
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Interpretation: A LogP value in this range (>3) indicates a strong preference for lipid environments over aqueous ones. This is favorable for crossing cell membranes (absorption) but can also lead to poor aqueous solubility, increased metabolic clearance, and potential for non-specific binding.
Acidity / Basicity (pKa)
The pKa value defines the pH at which a molecule is 50% ionized. The imidazo[1,2-a]pyridine scaffold contains basic nitrogen atoms. While an experimental pKa for the title compound is not reported, the pKa of the conjugate acid of a related compound, 2-methylpyridine, is approximately 5.94.[10] The fusion of the imidazole ring will modulate this basicity, but it is expected that the compound will be protonated and positively charged in highly acidic environments (e.g., the stomach) and predominantly neutral at physiological pH (7.4). Understanding the exact pKa is crucial, as the ionization state dramatically affects solubility, receptor binding, and membrane transport.
Standardized Experimental Protocols
The following protocols describe authoritative, self-validating methods for determining the critical physicochemical parameters of solubility and lipophilicity, grounded in OECD (Organisation for Economic Co-operation and Development) guidelines.
Protocol: Aqueous Solubility Determination (OECD Guideline 105)
This protocol outlines the "Flask Method," suitable for compounds with solubility > 0.01 g/L.[11][12]
Causality: The core principle is to create a saturated solution at a defined temperature, allow undissolved solids to settle, and then accurately measure the concentration of the dissolved substance in the aqueous phase. Equilibration time is critical to ensure a true thermodynamic equilibrium is reached.
Caption: Workflow for Aqueous Solubility Determination via the Shake-Flask Method.
Step-by-Step Methodology:
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Preparation: Add an excess amount of solid 7-Methyl-2-phenylimidazo[1,2-a]pyridine to a known volume of a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure saturation is reached.
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Equilibration: Seal the flasks and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a prolonged period. It is recommended to take samples at 24, 48, and 72 hours to confirm that the concentration has reached a plateau, indicating equilibrium.
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Phase Separation: After equilibration, allow the flasks to stand undisturbed at the same temperature for at least 24 hours to allow undissolved material to sediment.
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Sampling: Carefully withdraw an aliquot of the clear supernatant. To ensure no fine particulates are transferred, the sample must be centrifuged at high speed or filtered through a low-binding 0.22 µm filter.
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Quantification: Accurately determine the concentration of the dissolved compound in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS, against a standard curve of known concentrations.
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Validation: The solubility is confirmed when three consecutive samples taken at least 24 hours apart show concentrations that agree within ±5%.
Protocol: LogP Determination (OECD Guideline 107)
This protocol describes the "Shake Flask Method" for determining the n-octanol/water partition coefficient, suitable for compounds with an expected LogP between -2 and 4.[13][14]
Causality: This method is based on the principle of partitioning a compound between two immiscible liquid phases until equilibrium is reached. Pre-saturating the solvents with each other is a critical step to prevent volume changes during the experiment that would alter the concentration and lead to inaccurate results.
Step-by-Step Methodology:
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Solvent Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of high-purity n-octanol and water (or a suitable buffer) for 24 hours, followed by a 24-hour separation period.
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Stock Solution: Prepare a stock solution of the test compound in n-octanol.
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Partitioning: In a suitable vessel (e.g., a separatory funnel), combine a precise volume of the n-octanol stock solution with a precise volume of the n-octanol-saturated water.
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Equilibration: Shake the vessel for a sufficient time to reach equilibrium (e.g., 1-2 hours) at a constant temperature.
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Phase Separation: Centrifuge the mixture to ensure a clean and complete separation of the two phases.
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Quantification: Determine the concentration of the test compound in both the n-octanol phase and the aqueous phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:
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P = C_octanol / C_water
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LogP = log₁₀(P)
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Relevance to Drug Development
The physicochemical properties detailed above are not mere academic data points; they are critical determinants of a compound's potential to become a successful drug. Their interplay governs the ADME profile of a molecule.
Caption: Relationship between physicochemical properties and ADME outcomes.
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Absorption: For oral drugs, a compound must first dissolve in the gastrointestinal fluid (governed by solubility ) and then pass through the lipid-rich gut wall (governed by LogP ). The pKa dictates how much of the drug is in the more permeable neutral form at the pH of the gut.
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Distribution: Once in the bloodstream, a lipophilic compound (high LogP ) will readily distribute into tissues but may also bind extensively to plasma proteins, reducing the free concentration available to act on the target.
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Metabolism: High lipophilicity often correlates with increased metabolic breakdown by liver enzymes (e.g., Cytochrome P450s), leading to rapid clearance.
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Excretion: Highly water-soluble compounds are more readily eliminated by the kidneys. The ionization state (pKa ) plays a significant role in renal reabsorption.
Conclusion
7-Methyl-2-phenylimidazo[1,2-a]pyridine is a well-defined molecule built upon a medicinally significant scaffold. Its structural features, including a planar fused ring system and high lipophilicity (predicted LogP ~3.8), suggest it is well-suited for penetrating biological membranes. However, this same lipophilicity predicts low aqueous solubility, a critical parameter that must be experimentally determined for any application requiring formulation in an aqueous medium. This guide provides the foundational data and the authoritative experimental frameworks necessary for researchers to fully characterize this compound, enabling its rational application in drug discovery and other scientific endeavors.
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Elaatiaoui, A., Saddik, R., Benchat, N., Saadi, M., & El Ammari, L. (2015). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
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Elaatiaoui, A., Saddik, R., Benchat, N., Saadi, M., & El Ammari, L. (2015). Crystal structure of (E)-4-[N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)carboximidoyl]phenol. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o803–o804. Retrieved from [Link]
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Figure 1. Core structure and numbering of the imidazo[1,2-a]pyridine scaffold.
